molecular formula C7H14O4 B1204750 Butanoic acid, 2,3-dihydroxypropyl ester CAS No. 557-25-5

Butanoic acid, 2,3-dihydroxypropyl ester

Cat. No. B1204750
CAS RN: 557-25-5
M. Wt: 162.18 g/mol
InChI Key: RIEABXYBQSLTFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to butanoic acid, such as esters and amides, often involves the condensation of acyl hydrazines with corresponding alkyl esters. For instance, derivatives of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)-butanoic acids have been synthesized, demonstrating the compound's role in forming structurally diverse molecules (Zakharychev et al., 1999). Additionally, the synthesis of 3-hydroxy-2-methylpropanoic acid esters showcases the compound's utility in producing optically active derivatives through asymmetric hydrogenation, highlighting its importance as a building block in organic synthesis (Jeulin et al., 2007).

Molecular Structure Analysis

The molecular structure of butanoic acid, 2,3-dihydroxypropyl ester, and its derivatives plays a crucial role in their reactivity and properties. For example, the preparation and study of all possible cyclic dimers (diolides) of 3-hydroxybutanoic acid revealed the presence of s-cis-ester bonds and conformations approaching the transition state of rotation. This structural information suggests high strain energies and reactivities similar to those of more reactive ester conformations, such as carboxylic acid anhydrides (Seebach et al., 1995).

Chemical Reactions and Properties

Butanoic acid, 2,3-dihydroxypropyl ester, participates in various chemical reactions, illustrating its versatile reactivity. For instance, its derivatives have been used in the synthesis of pharmacologically important statins, showcasing its utility in complex organic syntheses (Tararov et al., 2006). The ester has also been involved in intramolecular acylative ring-switching reactions, leading to the formation of butanolides, indicating its capacity for transformation into structurally interesting molecules (Grayson et al., 2003).

Physical Properties Analysis

The physical properties of butanoic acid, 2,3-dihydroxypropyl ester, and related compounds are influenced by their molecular structure. For instance, the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester demonstrates the role of esters in catalyzing chemical reactions under heterogeneous conditions, highlighting their potential as recyclable catalysts for various organic transformations (Niknam & Saberi, 2009).

Chemical Properties Analysis

The chemical properties of butanoic acid, 2,3-dihydroxypropyl ester, are characterized by its reactivity in esterification and other catalytic processes. For instance, the use of sulfonic acid-functionalized metal-organic frameworks (MOFs) in the esterification of oleic acid and vapor-phase dehydration of butanol demonstrates the compound's utility in both liquid- and vapor-phase reactions, showcasing its versatile chemical behavior (Hasan et al., 2015).

Scientific Research Applications

1. Insect Pest Control

Butanoic acid, 2,3-dihydroxypropyl ester, is used in the synthesis of biochemically activated insect hormonogenic compounds (juvenogens), which have potential applications in insect pest control. These compounds are synthesized from their chiral precursors, employing butanoic acid activating esters like vinyl butanoate and 2,2,2-trifluoroethyl butanoate. This process results in chiral precursors with high enantiomeric purity, beneficial for controlling insect pests (Wimmer et al., 2007).

2. Synthesis of Statin Precursors

The compound plays a role in the synthesis of key intermediates for statins, important pharmaceuticals for cholesterol management. A notable example is the synthesis of ethyl (5S)‐5,6‐isopropylidenedioxy‐3‐oxohexanoate from (S)-malic acid, which involves butanoic acid derivatives in crucial steps (Tararov et al., 2006).

3. Chromatographic Analysis in Microbiology

Butanoic acid and its derivatives are used as internal standards in chromatographic analysis of acidic fermentation end-products, particularly in microbial studies involving organisms like Bacillus stearothermophilus. These standards are critical for accurate separation and analysis of complex mixtures produced during fermentation (Silva, 1995).

4. Chemoenzymatic Synthesis

In chemoenzymatic approaches, derivatives of butanoic acid, such as butyl butanoate, are utilized for enantioselective synthesis. This is particularly relevant in the preparation of piperidine-based β-amino esters, where butanoic acid derivatives play a role in achieving high enantioselectivity (Liljeblad et al., 2007).

5. Dairy Science Research

In dairy science, butanoic acid derivatives like 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester are used to study amino acid metabolism and mobilization in dairy cows, especially during the postpartum transition. This research is crucial for understanding how dietary supplements can affect milk production and overall cow health (Dalbach et al., 2011).

6. Microwave-Assisted Synthesis

Butanoic acid, 2,3-dihydroxypropyl ester, is also significant in the efficient microwave-assisted synthesis of glycerol monodecanoate. This method highlights the advantages of microwave heating in reducing reaction times and improving conversion and selectivity rates in the synthesis of compounds like 2,3-dihydroxypropyl decanoate (Mhanna et al., 2018).

7. Nutrition of Colon

Butanoic acid conjugates, such as those with β-cyclodextrin, show promise as orally administered colon-specific formulations for nutrition. These conjugates release butanoic acid specifically in the colon, providing targeted delivery for maintaining mucosal health (Cheng et al., 2013).

8. Biofuel Research

Butanoic acid esters are used in biofuel research, particularly in the study of bioderived platform chemicals like crotonic acid. The reduction of crotonic acid provides n-butanol, valuable both as a fuel and a commodity chemical, and butanoic acid esters play a crucial role in these processes (Schweitzer et al., 2015).

Safety And Hazards

Butanoic acid, 2,3-dihydroxypropyl ester may cause eye and skin irritation . Ingestion may cause irritation of the digestive tract . It is recommended to use with adequate ventilation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .

properties

IUPAC Name

2,3-dihydroxypropyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEABXYBQSLTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70871764
Record name Butanoic acid, 2,3-dihydroxypropyl ester
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Butanoic acid, 2,3-dihydroxypropyl ester

CAS RN

557-25-5, 26999-06-4
Record name 2,3-Dihydroxypropyl butanoate
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Record name Butanoic acid, 2,3-dihydroxypropyl ester
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Record name Butanoic acid, 2,3-dihydroxypropyl ester
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Record name 2,3-dihydroxypropyl butyrate
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Synthesis routes and methods I

Procedure details

A solution of 22 (50.6 g, 250 mmol), and Dowex 50W X8-100 H+ resin (76.5 g) in MeOH (500 ml), was heated at 50° C. for 2 hours, cooled to room temperature, filtered, and the resin washed with MeOH (1×200 ml). The methanol fractions were combined and concentrated in vacuo. The crude product was passed through a plug of silica gel using ethyl acetate:hexanes (1:1) as the eluent. Fractions containing the product were combined and concentrated in vacuo to afford 23 (32.8 g, 200 mmol, 81%) as an oil. The material was used in the next step without any further purification.
Name
Quantity
50.6 g
Type
reactant
Reaction Step One
[Compound]
Name
50W
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0 (± 1) mol
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[Compound]
Name
H+
Quantity
76.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Synthesis routes and methods II

Procedure details

FIG. 2 illustrates four additional embodiments (methods A-D) for preparing the 1,3-oxathiolane ring. As a nonlimiting illustrative example of method A in FIG. 2, (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate can be prepared by a four-step process which does not require purification of the intermediate products. In a first step, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl butanoate is prepared from solketal and n-butyryl chloride in t-butyl methyl ether, DMAP and triethylamine. The (2,2-dimethyl-1,3-dioxolan-4-yl)methyl butanoate is then placed in solution with Dowex 50W X8-100 H+ resin in methanol, to yield 2,3-dihydroxypropyl butanoate. The resulting diol is then reacted with a solution of sodium periodate in distilled water to produce 2-oxoethyl butanoate. Using 2-oxoethyl butanoate, the (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate can be prepared by reaction with mercaptoacetic acid as p-TsOH.H2O in acetonitrile. The (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate can be converted into its 5-acetyloxy derivative by reacting with lithium tri-t-butoxy aluminum hydride in THF.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
IS Dalas, HS Khamees, AH Abdullah - 2023 - afjbs.com
The samples were obtained from different environments, and the growth and diagnosis of Cyanobacteria species Nostoc pisicinale were conducted in AL-Alaam district, Salahaldeen …
Number of citations: 0 www.afjbs.com
C Yang, B Zhang, J Moen, K Hennessy, Y Liu… - International journal of …, 2010 - ijabe.org
Bio-oil from thermochemical conversion of biomass is a complex mixture of polar and non-polar compounds, and cannot be used directly as a combustion engine fuel due to its low …
Number of citations: 27 ijabe.org
GM Chaudhari, RT Mahajan - Journal of Pharmacognosy and …, 2015 - phytojournal.com
Terminalia arjuna Roxb. (Family-Combretaceae) is commonly known as Arjun tree and valued for its medicinal uses. In the present investigation, the detailed pharmacognostic study of T…
Number of citations: 25 www.phytojournal.com
BT Maru, F López, SWM Kengen, M Constantí… - Fuel, 2016 - Elsevier
In previous comparative studies, Enterobacter spH1 was selected as the best hydrogen and ethanol producer (Knothe, 2010). Here, glycerol fermentation was compared between three …
Number of citations: 84 www.sciencedirect.com
X Chen, J Wang, RJ Stevenson, X Ang, Y Peng… - Lwt, 2021 - Elsevier
The rancid and tart off-flavor of goat milk limits the popularization of its associated products. In this study, a two-step enzymatic catalysis method was proposed to generate new aromatic …
Number of citations: 16 www.sciencedirect.com
PD Venugopal - tobaccocontrol.bmj.com
1 SupplementaryData_TableS3. Environmental persistence, bioaccumulation, aquatic toxicity and hazard concentration value estimat Page 1 1 SupplementaryData_TableS3. …
Number of citations: 0 tobaccocontrol.bmj.com
Y Mukhambet, D Shah, G Tatkeyeva, Y Sarbassov - Fuel, 2022 - Elsevier
In the present study, local flax straw waste biomass samples were studied for their physical and chemical characteristics using a thermogravimetric analyzer (TGA) and thermal …
Number of citations: 15 www.sciencedirect.com
T Aysu, H Durak - The Journal of Supercritical Fluids, 2015 - Elsevier
Two thermochemical processes, namely supercritical liquefaction and slow pyrolysis, were used to produce bio-oils from Datura stramonium L. Liquefaction experiments were …
Number of citations: 48 www.sciencedirect.com
H Hou, W Zhou, L Guo, S Jia, X Zhang… - Journal of the Science …, 2023 - Wiley Online Library
BACKGROUND As a traditional Chinese condiment, douchi has attracted attention in Asian and European countries because of its high nutrient content and unique flavors. Douchi is …
Number of citations: 1 onlinelibrary.wiley.com

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